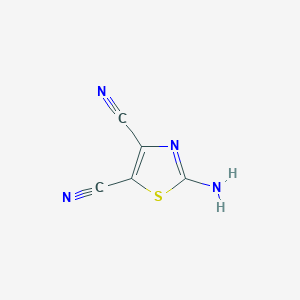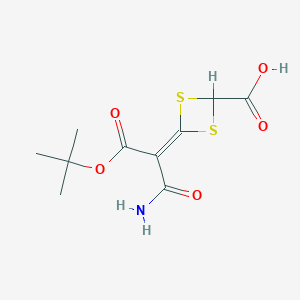
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid is a complex organic compound featuring a unique structure that includes a tert-butyl group, a dioxopropan-2-ylidene moiety, and a dithietane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid typically involves multiple steps, including esterification, mesylation, azide substitution, and reduction followed by hydrolysis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Common reagents used in these reactions include tert-butyl acetate, perchloric acid, and various solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
- tert-Butyl carbamate
- 1,3,5-Triazine aminobenzoic acid derivatives
Uniqueness
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid is unique due to its combination of a tert-butyl group, a dioxopropan-2-ylidene moiety, and a dithietane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Eigenschaften
Molekularformel |
C10H13NO5S2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-[1-amino-3-[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-ylidene]-1,3-dithietane-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO5S2/c1-10(2,3)16-7(15)4(5(11)12)8-17-9(18-8)6(13)14/h9H,1-3H3,(H2,11,12)(H,13,14) |
InChI-Schlüssel |
DSQNMMSQWHSMPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=C1SC(S1)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


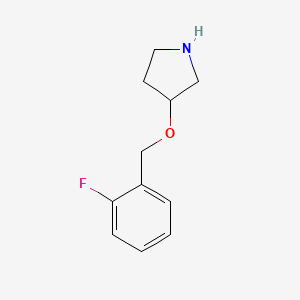
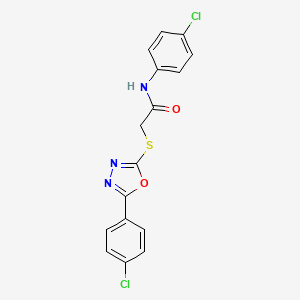
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
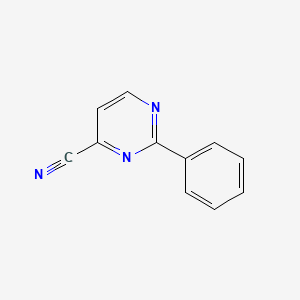
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
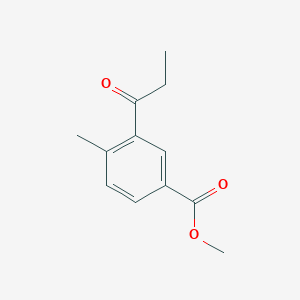
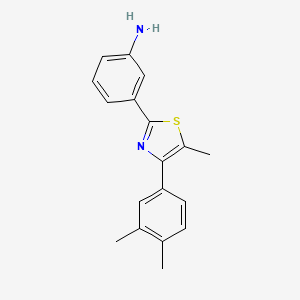
![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
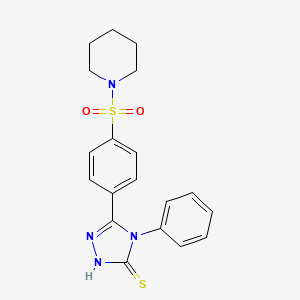

![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
